His-Met

Description

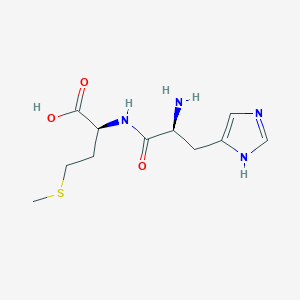

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-19-3-2-9(11(17)18)15-10(16)8(12)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIZHKDZYOSOGY-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428577 | |

| Record name | CHEBI:74053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2488-11-1 | |

| Record name | CHEBI:74053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Trajectories of Histidylmethionine

Precursor Amino Acid Biosynthetic and Catabolic Pathways

The formation of histidylmethionine is fundamentally dependent on the availability of its constituent amino acids, L-histidine and L-methionine. Understanding their synthesis and degradation is crucial to contextualizing the metabolic potential for dipeptide formation.

L-Histidine Biosynthesis and Regulatory Mechanisms

The biosynthesis of L-histidine is an energetically expensive and complex process, involving a ten-step pathway that has been extensively studied in microorganisms like E. coli and plants such as Arabidopsis. nih.govontosight.aiontosight.ai The pathway begins with the condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP), a key intermediate also involved in the synthesis of purines, pyrimidines, and tryptophan. ontosight.aitaylorandfrancis.com This initial, rate-determining step is catalyzed by the enzyme ATP-phosphoribosyltransferase. nih.govontosight.ai

Regulation of the histidine pathway is tightly controlled to conserve cellular resources. The primary regulatory mechanism is feedback inhibition, where the final product, L-histidine, allosterically inhibits the activity of the first enzyme, ATP-phosphoribosyltransferase. nih.govtaylorandfrancis.comhmdb.ca In bacteria, an additional layer of regulation occurs at the genetic level through transcriptional attenuation of the his operon, which responds to the levels of charged histidyl-tRNA. ontosight.aitaylorandfrancis.com The pathway is also interconnected with purine (B94841) biosynthesis, as an intermediate of the histidine pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is recycled into the de novo purine pathway. taylorandfrancis.com

Table 1: Key Enzymes in L-Histidine Biosynthesis This table is generated based on data from comprehensive pathway studies. ontosight.aiontosight.ai

| Enzyme Name | Gene (E. coli) | Reaction Step |

| ATP-phosphoribosyltransferase | hisG | 1 |

| Phosphoribosyl-ATP pyrophosphatase | hisE | 2 |

| Phosphoribosyl-AMP cyclohydrolase | hisI | 3 |

| N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase | hisA | 4 |

| Imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase | hisH/hisF | 5 |

| Imidazoleglycerol-phosphate dehydratase | hisB | 6 |

| L-histidinol-phosphate aminotransferase | hisC | 7 |

| Histidinol-phosphate phosphatase | hisB | 8 |

| Histidinol dehydrogenase | hisD | 9 & 10 |

L-Methionine Metabolic Cycles and Related Pathways

L-methionine is an essential amino acid in humans, meaning it must be obtained from the diet. metabolicatlas.org Its metabolism is central to cellular function and is organized into three principal pathways: the methionine cycle, the transsulfuration pathway, and the salvage pathway. Current time information in Bangalore, IN.

The Methionine Cycle (or One-Carbon Metabolism) is a fundamental pathway where methionine is converted into S-adenosylmethionine (SAM). metabolicatlas.orgCurrent time information in Bangalore, IN.ucsd.edu Catalyzed by methionine adenosyltransferase (MAT), this reaction consumes ATP and makes SAM the primary methyl group donor for the methylation of DNA, RNA, proteins, and other metabolites. ebi.ac.ukCurrent time information in Bangalore, IN. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle by remethylation back to methionine. Current time information in Bangalore, IN.

The Transsulfuration Pathway serves as a critical link between methionine and cysteine metabolism. metabolicatlas.org When methionine is in excess, homocysteine is diverted from the methionine cycle into this pathway. Current time information in Bangalore, IN. Homocysteine condenses with serine to form cystathionine (B15957), which is then cleaved to produce cysteine, a key component of the major intracellular antioxidant glutathione (B108866). ebi.ac.ukmetabolicatlas.org

The Methionine Salvage Pathway recycles the methylthioadenosine (MTA) produced during polyamine synthesis (which uses SAM as a precursor) back into methionine, thus conserving the sulfur-containing portion of the molecule. Current time information in Bangalore, IN.

Table 2: Major Pathways and Enzymes in L-Methionine Metabolism This table is based on established metabolic pathway maps. ebi.ac.ukmetabolicatlas.orgCurrent time information in Bangalore, IN.

| Pathway | Key Enzyme | Function |

| Methionine Cycle | Methionine Adenosyltransferase (MAT) | Synthesizes S-adenosylmethionine (SAM) from methionine and ATP. ebi.ac.uk |

| Methionine Cycle | S-adenosylhomocysteine hydrolase (SAHH) | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine. ebi.ac.uk |

| Methionine Cycle | Methionine Synthase | Remethylates homocysteine to form methionine. metabolicatlas.org |

| Transsulfuration Pathway | Cystathionine β-synthase (CBS) | Condenses homocysteine and serine to form cystathionine. ebi.ac.ukmetabolicatlas.org |

| Transsulfuration Pathway | Cystathionine γ-lyase (CGL) | Cleaves cystathionine to produce cysteine. ebi.ac.ukmetabolicatlas.org |

Enzymatic and Non-Enzymatic Pathways of Histidylmethionine Formation

The formation of histidylmethionine involves the creation of a peptide bond between the carboxyl group of one amino acid and the amino group of the other, a process known as a condensation reaction which releases a molecule of water. taylorandfrancis.com In biological systems, peptide bond formation is primarily an enzymatically controlled process occurring during protein synthesis on the ribosome.

While the specific enzymes responsible for the direct synthesis of the free dipeptide histidylmethionine in vivo are not well-documented in current literature, dipeptides can be generated through the breakdown of larger polypeptides by peptidase enzymes. ucsd.edu For instance, the degradation of the tripeptide Tryptophanyl-Histidyl-Methionine is known to release its constituent amino acids. metabolicatlas.orgucsd.edu It is plausible that histidylmethionine could be formed as a transient intermediate during the catabolism of histidine- and methionine-containing proteins.

Non-enzymatic formation of dipeptides can occur under certain laboratory conditions, often requiring activating agents to facilitate the condensation reaction, but these pathways are not considered significant physiological routes for dipeptide synthesis. orgsyn.orgmasterorganicchemistry.com Research into the specific biological synthesis of histidylmethionine outside of ribosomal protein synthesis is an area that requires further exploration.

Role of Histidylmethionine as an Intermediary Metabolite

Recent scientific findings have begun to shed light on the presence and potential function of histidylmethionine as a metabolite within complex biological systems.

Identification in Metabolomic Profiling Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has provided evidence for the existence of histidylmethionine in biological samples. A notable study investigating the impact of human milk oligosaccharides (HMOs) on gut microbial metabolism identified histidyl-methionine as one of several metabolites consumed by the gut microbiota, specifically by Bifidobacterium infantis. nih.gov This finding demonstrates that histidylmethionine is present in the gut environment and serves as a nutrient for commensal bacteria, highlighting its role in host-microbiome interactions. Its presence has also been noted in metabolomic databases such as the Human Metabolome Database (HMDB), confirming it as a recognized human metabolite. ebi.ac.ukhmdb.ca

Integration within Broader Biochemical Networks

Beyond its role in the gut microbiome, histidylmethionine is recognized within broader metabolic networks. For example, metabolic models for the nematode C. elegans include a reaction for the metabolism of Histidyl-Methionine within the cytosol, indicating its integration into the general peptide metabolism of the organism. metabolicatlas.org Dipeptides like histidylmethionine are of interest for their potential biological activities, including antioxidant properties and roles in nutrient utilization. ontosight.ai The histidine residue, with its imidazole ring, and the methionine residue, with its sulfur-containing side chain, are both known to be involved in scavenging reactive oxygen species. While research is ongoing, the structure of histidylmethionine suggests it could potentially act as an antioxidant, protecting cells from oxidative damage. ontosight.aiwikipedia.org Further investigation is needed to fully elucidate its specific functions and significance within cellular and organismal biochemistry. ontosight.ai

The Enigma of Histidylmethionine in Microbial Worlds

Despite extensive investigation into the intricate metabolic networks of microorganisms, the dipeptide histidylmethionine remains a molecule of enigmatic origin and function within the microbial realm. Current scientific literature lacks evidence of its natural biosynthesis or defined metabolic pathways in bacteria or other microbes.

While the individual amino acid components, L-histidine and L-methionine, are fundamental building blocks for microbial life with well-characterized biosynthetic and degradative pathways, their bonded form, histidylmethionine, does not appear as a known intermediate or final product of microbial metabolism.

Research databases and scientific publications extensively detail the synthesis of L-histidine and L-methionine. For instance, the biosynthesis of L-histidine is a complex, multi-step process found in many bacteria, and the metabolic pathways for L-methionine synthesis show significant diversity across different bacterial species. Similarly, the utilization and catabolism of both amino acids are well-documented phenomena in microbiology.

However, dedicated searches for the biosynthesis, occurrence, or metabolic role of the dipeptide histidylmethionine within microbial contexts have not yielded any specific findings. The compound is recognized in chemical and biochemical research, but primarily in studies related to its chemical synthesis or its interactions with metal complexes. There is no current scientific data to suggest that histidylmethionine is a naturally occurring metabolite within the microbial kingdom.

This conspicuous absence from the vast and ever-growing body of knowledge on microbial biochemistry suggests that histidylmethionine is either not produced by microorganisms, or its presence is so rare or transient that it has yet to be detected and characterized. Therefore, a discussion of its occurrence in microbial metabolism is not possible based on the available scientific evidence.

Coordination Chemistry and Metal Ion Interactions of Histidylmethionine

Chelation Properties with Transition Metal Ions

The ability of histidylmethionine to form stable chelate complexes with transition metals is a key aspect of its chemical behavior. The presence of both soft (sulfur) and borderline (nitrogen) donor atoms makes it a versatile ligand for a variety of metal centers.

Platinum(II) complexes, particularly those used in anticancer therapies, have been studied extensively for their interactions with biomolecules, including peptides. The reactions between aqueous platinum(II) complexes, such as [Pt(en)(H2O)2]2+ (where 'en' is ethylenediamine), and histidylmethionine dipeptides are highly dependent on pH and time. researchgate.netrsc.org

Under acidic conditions, the dominant complex formed with histidylmethionine involves coordination with the thioether sulfur of the methionine residue. epdf.pub However, as the pH increases above 6, the imidazole (B134444) N1-bound complex becomes the major species. epdf.pub Studies on various forms of the dipeptide, including linear histidylmethionine (his-Hmet), its reverse sequence (met-Hhis), and the cyclic form (cyclo(-his-met-)), reveal complex, pH-dependent reaction pathways. rsc.org

In the reaction with his-Hmet, a kinetically favored chelate involving the carboxylate oxygen and the thioether sulfur (κ²O,S) is formed rapidly at a pH of 4.55. rsc.org This species slowly converts into more stable S-bound complexes with either imidazole nitrogen (κ²N1,S) or amide nitrogen (κ²N⁹met,S) coordination. rsc.org Ultimately, the thermodynamically preferred product is a chelate involving the amino nitrogen and the amide nitrogen (κ²N(amino),N⁹met). rsc.org The interaction with cyclo(-his-met-) leads to the rapid and quantitative formation of an unusually large and remarkably inert 12-membered chelate ring. researchgate.netrsc.org

The following table summarizes key Nuclear Magnetic Resonance (NMR) data for (en)Pt(II) complexes with cyclo(-his-met-), indicating different coordination modes.

| Complex / Coordination Mode | ¹H Chemical Shifts (δ) | pH | FAB MS (m/z) | Reference |

| κ²N1,S | H2: 8.21, H5: 7.12, CH₃-δmet: 2.52 | 2.1 | 522 | rsc.org |

| κ²N⁹met,S (Isomer I) | H2: 8.71/8.70, H5: 7.40/7.34, CH₃-δmet: 2.26/2.48 | 1.4 | 522 | rsc.org |

| κ²N⁹met,S (Isomer II) | H2: 8.63, H5: 7.23, CH₃-δmet: 2.75 | 7.2 | 527 | rsc.org |

| Table based on data from Dalton Transactions, 2000. rsc.org Note: FAB MS refers to Fast Atom Bombardment Mass Spectrometry. pH refers to the pH meter reading in D₂O without correction.* |

Palladium(II) complexes are often used as models for Pt(II) reactions because they react 10⁴ to 10⁵ times more rapidly, while the equilibrium constants for their complexes are only about ten times weaker than for Pt(II). epdf.pub Both metal ions have similar ionic radii and a strong preference for square-planar geometry. epdf.pubnih.gov The study of Pd(II) interactions can, therefore, provide valuable insights into the equilibrium state of corresponding Pt(II) systems. epdf.pub

The coordination chemistry of Pd(II) with histidine-containing peptides has been a subject of review. researchgate.net Like platinum(II), palladium(II) can coordinate to the nitrogen atoms of the imidazole ring and the terminal amino group. researchgate.net Given the similarities, Pd(II) is expected to form stable square-planar complexes with histidylmethionine, with the specific coordination sites being influenced by pH. It is a suitable substitute for studying the structure of copper(II) peptide complexes via NMR due to its ability to form very stable complexes by displacing hydrogen atoms from side chains and the main-chain nitrogens, even in acidic conditions. researchgate.net

Histidylmethionine and its constituent amino acids interact with a variety of other divalent metal cations, typically forming stable chelate complexes.

Copper(II): Copper(II) is known to form stable complexes with peptides. researchgate.net With histidine-containing peptides, the imidazole nitrogen atoms are primary binding sites. researchgate.net The terminal amino group and deprotonated amide nitrogens are also key binding sites for Cu(II). researchgate.net The coordination of Cu(II) to histidine can result in a five-coordinate complex with a distorted square pyramidal geometry. nih.gov In dipeptides, deprotonation and coordination of the amide group can occur in slightly alkaline solutions. researchgate.net

Nickel(II): Nickel(II) chemistry is dominated by the +2 oxidation state, and it forms numerous complexes, typically with octahedral or square planar geometries. docbrown.info Similar to copper(II), Ni(II) can induce the deprotonation and coordination of amide groups in dipeptides in alkaline solutions, leading to the formation of [MH-2L] type complexes. researchgate.net Studies on various Ni(II) complexes show that they can adopt distorted octahedral geometries. nih.gov

Zinc(II): Zinc(II) is a versatile metal ion in coordination chemistry, readily adopting four-, five-, or six-coordinate geometries with no strong preference for a specific one. libretexts.org It acts as a potent Lewis acid. libretexts.org In complexes with amino acids like glycine (B1666218) and methionine, Zn(II) typically forms five-membered chelate rings by coordinating through the amino nitrogen and the carboxylate oxygen. mdpi.com However, with histidine, it can also form a six-membered chelate ring through coordination with two nitrogen atoms: one from the amino group and one from the imidazole ring. mdpi.com Theoretical studies confirm that histidine can act as a stable tridentate ligand with zinc(II). mdpi.com

The following table summarizes the typical coordination behavior of these metal ions with histidylmethionine or related peptide ligands.

| Metal Ion | Common Geometries | Typical Donor Atoms | Reference |

| Platinum(II) | Square Planar | N(imidazole), S(thioether), N(amino), O(carboxylate) | rsc.orgepdf.pub |

| Palladium(II) | Square Planar | N(imidazole), N(amino), N(amide) | researchgate.netepdf.pubresearchgate.net |

| Copper(II) | Square Pyramidal, Distorted Square Planar | N(imidazole), N(amino), N(amide), O(carboxylate) | researchgate.netresearchgate.netnih.govrsc.org |

| Nickel(II) | Octahedral, Square Planar | N(imidazole), N(amino), N(amide) | researchgate.netdocbrown.infonih.gov |

| Zinc(II) | Tetrahedral, Octahedral | N(imidazole), N(amino), O(carboxylate) | libretexts.orgmdpi.commdpi.com |

Complexation with Palladium(II) Species

Structural Characterization of Metal-Histidylmethionine Complexes

The structural elucidation of metal-histidylmethionine complexes reveals the specific binding modes and the resulting conformations of the chelate rings, which are fundamental to understanding their properties.

The coordination of a metal ion to histidylmethionine can occur through several potential donor atoms, leading to various coordination modes.

With Platinum(II): The coordination is highly pH-sensitive. At low pH, the soft thioether sulfur is a primary binding site. epdf.pub As pH rises, a switch to the imidazole nitrogen (N1) occurs, demonstrating intramolecular migration of the platinum center. epdf.pub Depending on the specific peptide sequence (his-met vs. met-his), chelation can involve different combinations of donor atoms, including the amino nitrogen, imidazole nitrogen, thioether sulfur, and carboxylate oxygen, denoted by notations such as κ²N,S or κ²N,N. rsc.org

With Palladium(II): Pd(II) generally favors a square-planar coordination environment. researchgate.netepdf.pub It binds strongly to nitrogen donors, including the terminal amino group, deprotonated amide nitrogens, and the imidazole nitrogen of histidine. researchgate.netresearchgate.net

With Other Divalent Cations: For ions like Cu(II), Ni(II), and Zn(II), the primary binding sites are often the nitrogen donors from the imidazole ring and the terminal amino group, as well as the oxygen from the carboxylate group. researchgate.netmdpi.commdpi.com Histidine can act as a bidentate or tridentate ligand. nih.govmdpi.com A common coordination mode for amino acids is the formation of a chelate through the nitrogen of the amino group and an oxygen of the carboxyl group. mdpi.com The imidazole side chain provides an additional, strong binding site, making the histidine residue a particularly effective anchor for metal ions. researchgate.net

Chelation involving the α-amino group and the adjacent carboxylate group typically forms a stable five-membered ring. mdpi.comrsc.org When the imidazole nitrogen of the histidine residue is involved, the ring size depends on which nitrogen (Nδ or Nε) coordinates and its position relative to the peptide backbone. Coordination involving the terminal amino group and the imidazole nitrogen of a histidine residue can form a larger, stable chelate ring. mdpi.com

A particularly noteworthy finding is the formation of an "unusually large 12-membered chelate ring" when [Pt(en)(H2O)2]2+ reacts with cyclo(-his-met-). researchgate.netrsc.org This macrochelate is described as being remarkably inert and forms quantitatively within minutes. researchgate.netrsc.org The formation of such large, stable rings is less common than the formation of five- or six-membered rings but highlights the conformational flexibility of the peptide ligand, allowing it to encapsulate the metal ion effectively. rsc.org In the case of a Zn(II)-histidine complex, a six-membered chelate ring is formed through coordination with the amino group and an imidazole nitrogen. mdpi.com

Elucidation of Coordination Modes and Sites

Mechanistic Studies of Metal Ion Binding and Ligand Exchange

The interaction between histidylmethionine and metal ions is a dynamic process governed by the principles of kinetics and thermodynamics. Mechanistic studies delve into the step-by-step pathway of complex formation, including the rates of binding and dissociation, the thermodynamic stability of the resulting complexes, and fascinating intramolecular rearrangements that can occur post-coordination.

Kinetics and Thermodynamics of Complex Formation

The formation of a metal-ligand complex is an equilibrium process, and its study involves two distinct aspects: thermodynamics and kinetics. gcnayanangal.comrsc.org Thermodynamic stability refers to the extent to which a complex will form at equilibrium, and it is quantified by the stability constant (or formation constant), K. rsc.orgwikipedia.org A large stability constant indicates that the complex is highly favored and will be the predominant species in solution at equilibrium. gcnayanangal.com Kinetic stability, on the other hand, describes the speed at which a complex forms and dissociates, referring to how labile (fast reactions) or inert (slow reactions) the complex is. gcnayanangal.comlscollege.ac.in It is crucial to recognize that these two concepts are distinct; a thermodynamically stable complex can be either kinetically labile or inert. lscollege.ac.in

The stability of metal complexes with peptides like histidylmethionine is influenced by several factors:

Properties of the Metal Ion : The charge and ionic radius of the metal ion are critical. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). journalijcar.orgresearchgate.net Higher charge density on the metal ion typically leads to stronger electrostatic attraction and more stable complexes. gcnayanangal.com

Properties of the Ligand : The basicity of the ligand's donor atoms is a key factor; a more basic ligand generally forms a more stable complex. nailib.com

The Chelate Effect : Histidylmethionine can act as a polydentate ligand, binding a metal ion through multiple donor sites simultaneously (e.g., the amino-terminal nitrogen, the imidazole nitrogen of histidine, the thioether sulfur of methionine, and the carboxylate oxygen). This formation of a ring structure, known as a chelate, results in a significant increase in thermodynamic stability compared to coordination by separate, monodentate ligands. libretexts.org This "chelate effect" is predominantly an effect of entropy; the displacement of multiple solvent molecules by a single polydentate ligand leads to a favorable increase in the disorder of the system. wikipedia.orglibretexts.org

The thermodynamic parameters of complex formation—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—are related to the stability constant and provide deeper insight into the binding process. The relationship is given by the equation: ΔG° = -RTlnK = ΔH° - TΔS°. wikipedia.orglscollege.ac.in

Enthalpy (ΔH) reflects the change in bond energies upon complex formation. A negative (exothermic) ΔH indicates the formation of strong metal-ligand bonds. mdpi.com

Entropy (ΔS) reflects the change in the system's randomness. A positive ΔS is often the driving force for chelation, resulting from the release of ordered solvent molecules from the metal ion's coordination sphere. mdpi.comnih.gov

While specific thermodynamic data for histidylmethionine is not extensively cataloged, the stability of its complexes can be inferred from data on its constituent amino acids and related peptides. The imidazole side chain of histidine is a particularly effective coordination site for metal ions like Cu(II), Ni(II), and Zn(II). mdpi.comresearchgate.net The following table shows representative stability constants for related amino acid complexes to illustrate typical values.

Illustrative Stability Constants (log β) of Metal Complexes with Related Amino Acids

| Metal Ion | Ligand | log β (ML) | log β (ML2) |

|---|---|---|---|

| Cu(II) | Histidine | 10.2 | 18.3 |

| Ni(II) | Histidine | 8.7 | 15.6 |

| Zn(II) | Histidine | 6.5 | 12.0 |

| Cu(II) | Methionine | 7.9 | 14.7 |

| Ni(II) | Methionine | 5.4 | 10.0 |

This table provides representative data for the constituent amino acids of histidylmethionine to illustrate the relative stability of their metal complexes. Data is compiled for general illustrative purposes. The formation of a chelate by the dipeptide histidylmethionine is expected to result in higher stability constants than those of the individual amino acids.

Intramolecular Ligand Migration Phenomena

A fascinating mechanistic aspect of the coordination chemistry of peptides containing both methionine and histidine residues, such as histidylmethionine, is the phenomenon of intramolecular ligand migration. This process involves the initial coordination of a metal ion to a kinetically preferred donor site, followed by a slower, internal transfer to a more thermodynamically stable site on the same ligand molecule.

This has been extensively studied in the reactions of platinum(II) complexes with N-acetylated L-methionyl-L-histidine, a close analog of histidylmethionine. nih.govpublish.csiro.au Research using 1H NMR spectroscopy has shown a distinct two-stage reaction pathway. nih.govresearchgate.net

Stage 1: Kinetic Product Formation In the initial, rapid phase of the reaction, the platinum(II) center preferentially binds to the sulfur atom of the methionine residue. nih.govpublish.csiro.auresearchgate.net The thioether group of methionine is a soft donor, which has a high kinetic reactivity for soft metal ions like Pt(II). This results in the formation of a kinetically favored Pt-S bonded complex. researchgate.net

Stage 2: Thermodynamic Product Formation via Intramolecular Migration Following the initial binding, a slow intramolecular migration of the platinum(II) moiety occurs. The metal center moves from the methionine sulfur atom to one of the nitrogen atoms of the histidine's imidazole ring. publish.csiro.auresearchgate.net This Pt-N bonded complex is the thermodynamically more stable product. researchgate.net The migration can be very slow, in some cases taking place over hundreds of hours at room temperature. researchgate.netnih.gov

The specific nitrogen atom on the imidazole ring that the platinum binds to (N1, also known as Nπ, or N3, also known as Nτ) can be influenced by the other ligands attached to the platinum center. nih.govpublish.csiro.au For example, the reaction of [Pt(dien)Cl]+ with N-acetyl-Met-His shows high selectivity for the N1 atom of the imidazole ring. publish.csiro.au In contrast, the reaction with [Pt(Gly-Gly-N,N',O)I]− results in migration to the N3 atom. nih.gov This selectivity is a critical finding for the development of platinum complexes designed for the specific modification of proteins. nih.govpublish.csiro.au The rate of this S→N isomerization is also dependent on factors like pH, with the migration being significantly slower at lower pH values. nih.gov

Summary of Intramolecular Migration of Platinum(II) in Methionyl-Histidine Peptides

| Parameter | Description | Reference |

|---|---|---|

| Initial Binding Site (Kinetic) | Sulfur atom of the methionine residue | nih.govpublish.csiro.au |

| Final Binding Site (Thermodynamic) | Nitrogen atom (N1 or N3) of the histidine imidazole ring | nih.govpublish.csiro.au |

| Reaction Rate | Initial S-binding is rapid; subsequent S→N migration is very slow | publish.csiro.aunih.gov |

| Influencing Factors | Structure of the Pt(II) complex, pH of the solution | nih.govnih.gov |

This intramolecular migration highlights the complex interplay between kinetics and thermodynamics in the coordination chemistry of histidylmethionine, where the initially formed product is not necessarily the most stable one.

Biological Contexts and Functional Implications of Histidylmethionine

Fundamental Biochemical Functions as a Dipeptide

As a standalone dipeptide, histidylmethionine possesses intrinsic biochemical properties that contribute to cellular homeostasis, primarily through proton buffering and antioxidant activities.

The intracellular buffering of non-bicarbonate protons in vertebrate muscle is significantly influenced by compounds containing histidine. msu.runih.gov The imidazole (B134444) group of the histidine residue is central to this function. msu.ru With pK values near the physiological intracellular pH (pHi), the imidazole ring can accept a proton, thereby resisting changes in acidity. msu.ru This buffering capacity is crucial for stabilizing the intramuscular pH during periods of high metabolic activity, such as intense anaerobic exercise, which generates a large number of protons. msu.ru A stable pHi is essential for the optimal function of key glycolytic enzymes like phosphofructokinase, which would otherwise be inhibited by acidic conditions. msu.ru

Histidine-containing dipeptides, such as carnosine and anserine, are recognized as major contributors to this buffering system in the muscles of many vertebrates. msu.runih.gov By extension, the histidyl moiety of histidylmethionine equips this dipeptide to participate in intracellular proton buffering, contributing to the maintenance of cellular pH and supporting metabolic function under conditions of acid stress. The process of maintaining a relatively constant state of protonated to non-protonated imidazole groups is known as "alphastat regulation". msu.ru

Histidylmethionine has been investigated for its potential as an antioxidant, a property conferred by both of its amino acid constituents. ontosight.ai Histidine-containing dipeptides can function as antioxidants through two primary mechanisms: direct scavenging of damaging free radicals and indirect action by chelating transition metal ions that can catalyze the formation of reactive oxygen species (ROS). nih.gov

The methionine residue provides an additional, potent antioxidant capability. Methionine can be readily oxidized to methionine sulfoxide (B87167) (MetO), a process that effectively scavenges ROS and protects other more critical amino acid residues and protein structures from oxidative damage. nih.gov This reversible oxidation allows methionine residues within proteins to act as a catalytic antioxidant system. nih.gov Research has also pointed to histidylmethionine's potential for radical scavenging. researchgate.netgoogle.com Studies have shown that histidine itself can enhance the endogenous synthesis of other antioxidants like glutathione (B108866) and increase the activity of antioxidant enzymes, suggesting a multi-faceted protective role against oxidative stress. nih.gov

Contribution to Proton Buffering Systems

Involvement in Regulatory Peptide Systems

Beyond its role as a simple dipeptide, the histidyl-methionine sequence is a key structural component of a larger, biologically active peptide in humans, linking it to complex regulatory and signaling pathways.

In humans, histidylmethionine is intrinsically linked to the regulatory peptides Vasoactive Intestinal Peptide (VIP) and Peptide Histidyl-Methionine (PHM-27). rndsystems.comatlasgeneticsoncology.org Both VIP and PHM-27 are derived from the same precursor protein, preproVIP. rndsystems.comatlasgeneticsoncology.org The human gene for preproVIP contains separate but adjacent exons that code for these two distinct peptides, which share significant structural and functional similarities. atlasgeneticsoncology.orgpancreapedia.org

PHM-27 is a 27-amino acid peptide named for its N-terminal histidine residue and C-terminal methionine residue. biomol.comnih.gov It is the human analog of Peptide Histidyl-Isoleucine (PHI-27), a similar peptide found in porcine species. rndsystems.com Therefore, the association of "histidylmethionine" with VIP is not as a dipeptide but as the terminal amino acids of the co-produced peptide, PHM-27.

Table 1: Research Findings on Peptide Histidyl-Methionine (PHM-27)

| Attribute | Description | Source(s) |

| Full Name | Peptide Histidine-Methionine 27 | biomol.com |

| Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 | biomol.comnih.gov |

| Molecular Weight | 2985.5 g/mol | biomol.comnih.gov |

| Precursor Protein | PreproVIP (co-encoded with Vasoactive Intestinal Peptide) | rndsystems.comatlasgeneticsoncology.org |

| Human Gene Location | Chromosome 6q25.2 | atlasgeneticsoncology.org |

| Known Receptors | Potent agonist for the human calcitonin receptor (EC50 = 11 nM) | rndsystems.com |

| Key Biological Actions | Vasodilation; potential role in enhancing glucose-induced insulin (B600854) secretion. | rndsystems.combasicmedicalkey.comdoctorlib.org |

As a significant regulatory peptide, PHM-27 is involved in various cellular communication pathways. It is found alongside VIP in postganglionic cholinergic neurons that innervate cerebral blood vessels. basicmedicalkey.comdoctorlib.orgslideshare.net In this capacity, both PHM-27 and VIP act as vasodilators, contributing to the regulation of blood flow. basicmedicalkey.comdoctorlib.org

Research has further identified PHM-27 as a potent agonist for the human calcitonin receptor, indicating its role in calcium and phosphate (B84403) metabolism. rndsystems.com Moreover, studies using transgenic mice that express the human VIP/PHM-27 gene in pancreatic β-islets have demonstrated enhanced glucose-induced insulin secretion. rndsystems.com This finding suggests a role for PHM-27 in metabolic regulation and cellular signaling within the pancreas. The signaling mechanism for the broader family of VIP-related peptides often involves the activation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which can phosphorylate various downstream targets to alter cell function. wikipedia.org

Association with Vasoactive Intestinal Peptide (VIP) and Peptide Histidyl-Methionine (PHM-27)

Distribution and Putative Functions in Biological Organisms

The distribution of histidylmethionine is considered in two contexts: as the dipeptide and as the terminal residues of PHM-27.

As part of PHM-27, its distribution mirrors that of VIP. These peptides are widely produced in many tissues, including the gut, pancreas, and various regions of the brain and central nervous system. wikipedia.orgmayocliniclabs.com PHM-27 is found in the intestine, the nervous system, and numerous other organs and peripheral tissues. nih.gov Its functions are widespread, impacting the cardiovascular, gastrointestinal, respiratory, and central nervous systems. nih.gov Key putative functions arising from this distribution include the relaxation of smooth muscle, stimulation of water and electrolyte secretion in the gut, and the release of pancreatic hormones. mayocliniclabs.com

The distribution of the free dipeptide histidylmethionine is less specifically documented. However, based on its fundamental biochemical functions, it is presumed to be present in tissues requiring significant proton buffering and antioxidant protection, such as skeletal muscle. msu.runih.gov Its presence would be governed by the rates of protein synthesis and degradation and the activity of specific dipeptide transporters.

Presence and Research in Microorganisms and Microbiomes

The dipeptide histidylmethionine has been identified as a relevant metabolite within complex microbial communities, particularly the gut microbiome. Research indicates its role as a nutrient source for specific bacteria, highlighting its importance in microbial metabolism and the intricate interactions within these ecosystems.

A key study investigating the effects of the human milk oligosaccharide 2’-fucosyllactose (2’-FL) on the gut microbiota identified histidylmethionine as one of several metabolites consumed by the microbial community. nih.govresearchgate.net In this research, which used Bifidobacterium infantis as a model for 2'-FL-consuming bacteria, histidylmethionine was one of four common metabolites taken up by the bacteria in both control and 2'-FL-enriched environments. nih.govresearchgate.net This finding underscores the role of this dipeptide as a substrate for the growth or metabolic activity of prominent gut commensal bacteria.

Further evidence of histidylmethionine's involvement in microbial ecosystems comes from studies on intestinal health. In a study examining the protective effects of DHA-enriched phosphatidylserine (B164497) against bisphenol A (BPA)-induced intestinal damage in mice, histidylmethionine was identified as a differential metabolite. zifdc.com The research noted that changes in its levels correlated with shifts in the gut microbial composition, suggesting a link between the availability or metabolism of this dipeptide and the balance of the gut microbiome under conditions of chemical stress. zifdc.com The human microbiome is a complex ecosystem, and imbalances in its structure, known as dysbiosis, are linked to various inflammatory and metabolic diseases. nih.gov The consumption of metabolites like histidylmethionine by gut microbes is a fundamental aspect of this host-microbiome relationship. nih.govresearchgate.net

The presence of histidylmethionine is not limited to the gut. It has also been identified as a peptide component in the metabolite profile of the wild-grown plant Helleborus purpurascens. mdpi.com The interplay between plants and their associated microbiomes is a growing area of research, suggesting that this dipeptide may also play a role in plant-microbe interactions. mdpi.com

Table 1: Research Findings on Histidylmethionine in Microbial Contexts

| Research Focus | Organism/System Studied | Key Finding Regarding Histidylmethionine | Source |

|---|---|---|---|

| Modulation of Gut Microbial Metabolism by Human Milk Oligosaccharides | Bifidobacterium infantis / Gut Microbiome | Identified as a metabolite consumed by the gut microbiota. | nih.govresearchgate.net |

| Protective Effects of DHA-Phosphatidylserine on BPA-Induced Intestinal Damage | Mouse Model / Gut Microbiome | Detected as a differential metabolite, with levels correlating to changes in the gut microbial community. | zifdc.com |

| Metabolite Profiling of Medicinal Plants | Helleborus purpurascens / Plant Microbiome | Identified as a peptide component within the plant's metabolite profile. | mdpi.com |

Occurrence and Studies in Higher Eukaryotic Systems

In higher eukaryotes, including humans, histidylmethionine is recognized both as an endogenous peptide and as a molecule of interest in pharmacological research. Its presence is genetically encoded as part of a larger precursor protein, and it is studied for its interactions with therapeutic agents.

A significant finding is that the peptide histidyl methionine (PHM) is produced in humans from the precursor protein preproVIP. epdf.pubunilus.ac.zmwordpress.com This precursor molecule also gives rise to the Vasoactive Intestinal Polypeptide (VIP), indicating a shared biosynthetic pathway for these biologically active peptides. This endogenous production highlights a defined physiological role for histidylmethionine within human systems.

The dipeptide is also a subject of investigation in the context of cancer therapy. Specifically, research has focused on the interactions between histidylmethionine and platinum-based anticancer drugs, such as cisplatin. epdf.pubresearchgate.net Studies using multinuclear NMR spectroscopy have examined the reactions of platinum compounds with histidylmethionine dipeptides. researchgate.netresearchgate.netvdoc.pub These investigations have detailed how the platinum complexes bind to the dipeptide, with the binding site shifting from the sulfur atom of methionine to the imidazole ring of histidine depending on the pH. epdf.pub Such studies are crucial for understanding how these drugs interact with biological molecules, which can influence their efficacy and side-effect profiles in mammalian cells. epdf.pubresearchgate.net

Furthermore, the potential biological activities of histidylmethionine have been noted in other contexts. It is considered a dipeptide with potential antioxidant and anti-glycation properties. ontosight.aigoogle.com As a compound made of two amino acids, it is found in many organisms and is explored for its potential to mitigate processes related to aging and oxidative damage. ontosight.aigoogle.com

Table 2: Research Findings on Histidylmethionine in Eukaryotic Systems

| Research Area | System/Context | Key Finding Regarding Histidylmethionine | Source |

|---|---|---|---|

| Endogenous Peptide Production | Human Physiology | Produced from the precursor protein preproVIP, along with Vasoactive Intestinal Polypeptide (VIP). | epdf.pubunilus.ac.zmwordpress.com |

| Pharmacology / Cancer Research | In vitro / Mammalian Cells | Studied for its interaction with platinum-based anticancer drugs like cisplatin, revealing specific binding kinetics. | epdf.pubresearchgate.netresearchgate.net |

| Biochemical Properties | General Biochemistry | Investigated for potential antioxidant and anti-glycation effects. | ontosight.aigoogle.com |

Synthetic Methodologies and Peptidomimetics Derived from Histidylmethionine

Chemical Synthesis of Histidylmethionine and its Analogs

The chemical synthesis of histidylmethionine, like other peptides, can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). bachem.com Both methods rely on the stepwise formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, a process that requires the use of protecting groups to prevent unwanted side reactions. organic-chemistry.orghighfine.com

In a typical Solid-Phase Peptide Synthesis (SPPS) approach for histidylmethionine, the C-terminal amino acid, methionine, is first anchored to an insoluble polymer resin. peptide.com The synthesis proceeds from the C-terminus to the N-terminus. The process involves cycles of deprotection of the α-amino group of the resin-bound methionine, followed by the coupling of the N-terminally protected histidine.

A common strategy employs the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group and acid-labile protecting groups for the side chains. For histidine, the imidazole (B134444) side chain is prone to racemization and side reactions, necessitating protection. peptide.com The trityl (Trt) group is a frequently used protecting group for the histidine side chain in Fmoc-based synthesis. peptide.comgoogleapis.com The sulfur-containing side chain of methionine can be susceptible to oxidation, and in some cases, protection as a sulfoxide (B87167), Met(O), may be employed, which can be reduced back to methionine during the final cleavage step. peptide.com

The coupling of the amino acids is facilitated by activating agents. A variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to enhance efficiency and minimize racemization. bachem.comuniurb.it Phosphonium salts like PyBOP and uronium salts like HBTU and HATU are also highly effective coupling reagents.

After the desired dipeptide chain is assembled on the resin, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to capture the reactive carbocations generated during deprotection. fishersci.co.ukpeptide.com For peptides containing sensitive residues like methionine and tryptophan, scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) are crucial. peptide.comsigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) offers an alternative where the reactions are carried out in a homogenous solution. bachem.com This method allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final product, especially in large-scale synthesis. uni-regensburg.de The synthesis would involve the coupling of a C-terminally protected methionine derivative (e.g., a methyl ester) with an N-terminally and side-chain protected histidine derivative. rsc.org Similar protecting groups and coupling reagents as in SPPS are utilized. bachem.com After the coupling reaction, the protecting groups are selectively removed to yield the final histidylmethionine dipeptide.

The synthesis of analogs of histidylmethionine follows similar principles, with modifications to the amino acid sequence or the incorporation of non-proteinogenic amino acids. orgsyn.org For instance, D-amino acids can be incorporated to enhance stability against enzymatic degradation. googleapis.com

| Synthesis Step | Reagents and Conditions (SPPS Example) | Purpose |

| Resin Loading | Fmoc-Met-OH, DIC, DIPEA, on Rink Amide resin | Covalent attachment of the C-terminal amino acid to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group from the N-terminus. |

| Coupling | Fmoc-His(Trt)-OH, HATU, DIPEA in DMF | Formation of the peptide bond between histidine and methionine. |

| Final Cleavage | TFA, H₂O, TIS, EDT | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Design and Development of Histidylmethionine-Based Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to overcome some of the limitations of natural peptides, such as poor metabolic stability and low bioavailability. bachem.comsigmaaldrich.com The histidylmethionine sequence provides a versatile template for the design of such peptidomimetics.

Structural Modifications for Enhanced Properties

A key goal in designing peptidomimetics is to enhance their stability and biological activity. This can be achieved through various structural modifications:

Backbone Modifications: The peptide backbone itself can be altered. For example, N-methylation of the amide bond can restrict conformational flexibility and improve metabolic stability. peptide.com

Incorporation of Non-Canonical Amino Acids: Replacing natural amino acids with synthetic ones, such as α,α-dialkyl glycines or β-amino acids, can introduce conformational constraints and resistance to proteolysis. peptide.com

Cyclization: Cyclizing the peptide, either head-to-tail, side-chain-to-side-chain, or through other linkage strategies, can significantly increase stability and may lock the molecule in a bioactive conformation. sigmaaldrich.com

Exploration of Metal-Binding Peptidomimetics

The imidazole side chain of histidine is a well-known metal-coordinating ligand. googleapis.com This property makes histidylmethionine and its derivatives attractive scaffolds for designing peptidomimetics with specific metal-binding capabilities. The thioether group of methionine can also participate in metal coordination, particularly with soft metal ions.

Researchers have designed helical peptides with strategically placed histidine residues to create selective binding sites for divalent cations like Cu(II), Ni(II), and Zn(II). highfine.com The design of such peptidomimetics often involves computational modeling to predict the optimal arrangement of coordinating residues. The synthesis of these molecules allows for the experimental verification of their metal-binding affinities and specificities. For example, azole-based cyclic peptides of marine origin, which often contain histidine or modified histidine residues, have a high propensity to chelate metal ions. acs.org The synthesis of non-natural, azole-based cyclic peptides has been explored to create novel metal-binding agents. acs.org

Functional Evaluation of Synthesized Peptidomimetics (e.g., binding affinities, enzymatic interactions)

Once synthesized, histidylmethionine-based peptidomimetics are subjected to rigorous functional evaluation to assess their intended properties.

Binding Affinities: For peptidomimetics designed to interact with a specific biological target, such as a receptor or enzyme, binding affinity is a critical parameter. Techniques like fluorescence polarization (FP)-based competitive binding assays are commonly used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the peptidomimetic for its target. peptide.com For example, peptidomimetic inhibitors of the MLL1/WDR5 protein-protein interaction have been developed with binding affinities in the nanomolar range. peptide.com

Enzymatic Interactions: If the peptidomimetic is designed to inhibit an enzyme, its inhibitory activity is measured through enzymatic assays. These assays monitor the rate of the enzymatic reaction in the presence and absence of the inhibitor. For instance, peptidomimetics have been designed and evaluated as inhibitors of STAT3, a key protein in cancer signaling, with their binding affinities determined through FP-based assays. Furthermore, the stability of peptidomimetics against enzymatic degradation is often tested by incubating them with proteases and analyzing their degradation over time using techniques like high-performance liquid chromatography (HPLC).

The functional evaluation provides crucial feedback for the rational design and further optimization of histidylmethionine-based peptidomimetics.

| Peptidomimetic Modification | Desired Property Enhancement | Evaluation Method |

| Incorporation of D-amino acids | Increased stability against proteases | HPLC analysis after incubation with proteases. |

| Cyclization | Conformational rigidity, increased stability | NMR spectroscopy, Circular Dichroism. |

| Strategic placement of His residues | Specific metal ion binding | Isothermal Titration Calorimetry (ITC), UV-Vis spectroscopy. |

| Pharmacophore mimicry | Inhibition of protein-protein interactions | Fluorescence Polarization (FP) binding assays, Surface Plasmon Resonance (SPR). |

Advanced Analytical and Structural Characterization Techniques in Histidylmethionine Research

Chromatographic Separation Techniques

Chromatography is fundamental in isolating histidylmethionine from complex mixtures and for quantitative analysis. The choice of technique depends on the sample matrix and the research question, with HPLC and GC-MS being the most prominent methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like histidylmethionine. sigmaaldrich.comcoriolis-pharma.com Its versatility is demonstrated through various operational modes, especially reversed-phase chromatography (RPC). sigmaaldrich.comphenomenex.comwikipedia.org In RPC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules, like peptides, are retained on the column and can be eluted by increasing the concentration of an organic solvent in the mobile phase. wikipedia.orgltbiotech.lt This principle allows for the effective separation of peptides based on differences in their hydrophobicity. coriolis-pharma.com

A significant application of HPLC in histidylmethionine research is the study of its reactions with metal complexes, such as those of platinum. rsc.orgresearchgate.netrsc.org Ion-pairing reversed-phase HPLC has been employed to monitor the pH- and time-dependent reactions between platinum compounds and histidylmethionine dipeptides. rsc.orgresearchgate.netrsc.org This method can separate various species formed during the reaction, including kinetically favored intermediates and thermodynamically stable products. rsc.orgresearchgate.net For instance, in the reaction of [Pt(en)(H₂O)₂]²⁺ with histidylmethionine, HPLC was used to distinguish between different coordination complexes, such as κ²O,S and κ²N,S chelates, and to follow their interconversion over time. rsc.org

Ultra-High-Performance Liquid Chromatography (UPLC), a variant of HPLC, offers enhanced performance with better resolution, shorter analysis times, and lower consumption of mobile phase and sample. coriolis-pharma.com

Table 1: Example HPLC Conditions for the Analysis of Histidine-Containing Compounds This table provides examples of HPLC conditions used for the analysis of histidine and its derivatives, which are applicable to histidylmethionine research.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100, 4.6x150 mm, 5 µm | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | 60% Acetonitrile / 40% Water | 70% Methanol / 30% Water / 0.006% Formic Acid |

| Buffer | 0.1% Sulfuric Acid | Not applicable |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV, 200 nm | UV, 205 nm |

| Application | Separation of Histidine and Histidine Methyl Ester | Separation of Histidine Enantiomers |

| Reference | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in a sample. thermofisher.commeasurlabs.com For non-volatile molecules like dipeptides, a derivatization step is required to increase their volatility for GC analysis. nih.gov This typically involves converting polar functional groups (like -NH₂, -COOH, and the imidazole (B134444) ring in histidine) into less polar, more volatile derivatives, for example, through trimethylsilylation or esterification. nih.govacs.org

Once derivatized, the sample is introduced into the gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. nih.gov

GC-MS has been successfully applied to the analysis of dipeptides in various matrices. Studies have used GC-MS to identify dozens of dipeptides, including histidylmethionine, in environmental samples like bay sediment and in plant extracts. researchgate.netmdpi.com This demonstrates its utility in metabolomics for creating profiles of small molecules in complex biological systems. thermofisher.com

Table 2: Typical GC-MS Parameters for Dipeptide Analysis This table outlines general conditions for the GC-MS analysis of dipeptides, often requiring a derivatization step prior to analysis.

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | N-trifluoroacetyl methyl ester or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Capillary column (e.g., SLB™-5ms, 20 m x 0.18 mm I.D.) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature ramp, e.g., initial hold at 110°C, then ramp at 32°C/min to 320°C |

| Injector Temperature | ~250-280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Reference | acs.orgmdpi.comsigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) and its Variants

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of histidylmethionine and its complexes in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A variety of NMR experiments are utilized to gain a comprehensive understanding of histidylmethionine's structure and interactions.

¹H NMR: One-dimensional proton NMR is the most fundamental experiment, providing information on the number and type of hydrogen atoms in the molecule. researchgate.netresearchgate.net Chemical shifts and coupling constants offer initial insights into the molecular structure. researchgate.net

¹⁹⁵Pt NMR: In studies involving platinum complexes, ¹⁹⁵Pt NMR is highly specific and sensitive to the coordination environment of the platinum center. rsc.orgresearchgate.netrsc.org It allows researchers to directly observe the platinum atom and characterize the nature of the bonds it forms with ligands like histidylmethionine. rsc.orgresearchgate.net

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment is particularly powerful for studying peptides. protein-nmr.org.uk It generates a spectrum with peaks corresponding to each nitrogen atom that is bonded to a hydrogen atom (e.g., backbone amides, side-chain groups). protein-nmr.org.uk Magnetization is transferred from ¹H to the attached ¹⁵N nucleus, and the correlation between their chemical shifts is recorded. protein-nmr.org.uk This technique is invaluable for assigning resonances and tracking changes in the chemical environment upon ligand binding or conformational changes. In studies of histidylmethionine's interaction with platinum complexes, ¹H-¹⁵N HSQC, often aided by ¹⁵N-labeling, has been used to follow the intramolecular migration of the platinum ion from the methionine sulfur to the histidine imidazole nitrogen.

Other multi-dimensional techniques like TOCSY, NOESY, and ¹H-¹³C HSQC are often used in conjunction to obtain complete resonance assignments and detailed structural information for complex systems involving histidylmethionine. researchgate.net

NMR spectroscopy is a primary method for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govauremn.org.br For histidylmethionine, NMR has been crucial in characterizing its conformation both as a free dipeptide and when bound to metal ions. rsc.orgresearchgate.net

A key application has been the detailed analysis of the coordination chemistry of histidylmethionine with platinum(II). rsc.orgresearchgate.net NMR studies were able to confirm the formation of an unusually large 12-membered macrochelate ring when cyclo(-his-met-) binds to a platinum center. rsc.orgresearchgate.net Furthermore, time-dependent NMR studies have elucidated complex reaction pathways, identifying different coordination isomers and revealing how the binding mode changes over time and with varying pH. rsc.orgrsc.org For example, analysis of ¹H and ¹⁹⁵Pt NMR spectra can distinguish between initial binding at the thioether sulfur of methionine and subsequent coordination involving the imidazole nitrogen atoms of histidine. rsc.orgresearchgate.netrsc.org These studies provide fundamental insights into the competitive binding of the two functional side chains within the same molecule.

Theoretical calculations are frequently combined with experimental NMR data to refine and validate proposed structures and conformations. researchgate.netresearchgate.netresearchgate.net

Multi-Dimensional NMR Approaches (e.g., 1H, 195Pt, 15N HSQC)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Soft ionization techniques are particularly useful for analyzing biomolecules like histidylmethionine, as they minimize fragmentation and keep the molecule intact. youtube.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two such soft ionization methods commonly used. researchgate.netyoutube.com ESI is well-suited for samples already in solution and is often coupled with liquid chromatography (LC-MS). MALDI-TOF (Time-of-Flight) is another powerful technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. youtube.comnih.gov

Mass spectrometry provides precise mass measurements for histidylmethionine and its derivatives. nih.gov Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern acts as a fingerprint, confirming the identity of the compound and providing structural information. nih.gov For example, the fragmentation of the protonated histidylmethionine ion [M+H]⁺ yields characteristic fragments that correspond to the loss of specific groups from the peptide structure. nih.gov

Table 3: Mass Spectrometric Data for Histidylmethionine Data sourced from the PubChem database for L-Histidyl-L-methionine.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₃S |

| Molecular Weight | 286.35 g/mol |

| Precursor Ion (MS²) | [M+H]⁺ |

| Precursor m/z | 287.1172 |

| Major Fragment Ions (m/z) | 110.0717, 93.0445, 193.1101, 83.0603, 156.0775 |

| Precursor Ion (MS²) | [M+NH₄]⁺ |

| Precursor m/z | 304.1438 |

| Major Fragment Ions (m/z) | 110.0705, 111.0730, 93.0437, 286.1412, 258.1441 |

| Reference | nih.gov |

Ambient Ionization Mass Spectrometry (e.g., DART, DESI)

Spectroscopic Methods

Spectroscopic methods probe the interaction of electromagnetic radiation with matter to provide information on molecular structure, electronic states, and chemical environment.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. jlps.gr.jp This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for detecting molecules containing chromophores—groups of atoms that absorb light.

In histidylmethionine, the primary chromophores are the imidazole ring of the histidine residue and the peptide bond. The imidazole ring of histidine exhibits a characteristic UV absorption peak around 211-218 nm. questjournals.orgresearchgate.net The peptide bond also absorbs in the far-UV region.

UV-Vis spectroscopy is highly sensitive to changes in the chemical environment of the chromophore. For example, the coordination of a metal ion to the imidazole nitrogen of the histidine residue or to the peptide backbone can cause a shift in the absorption wavelength (λmax) and/or a change in the molar absorptivity. This property is extensively used in studies of metal-peptide complexes, including those involving histidine and methionine residues with copper(II), to monitor binding events and infer coordination geometry. ohsu.eduresearchgate.netuvt.ro

Table 3: Characteristic UV Absorption of Amino Acid Chromophores

| Chromophore | Typical λmax (nm) | Observation | Reference |

| Histidine (Imidazole) | ~218 | Absorption decreases upon reaction with singlet oxygen. | researchgate.net |

| Phenylalanine (Benzene) | ~250-260 | Aromatic absorption. | jlps.gr.jp |

| Tryptophan (Indole) | ~280 | Strongest UV absorption among standard amino acids. | questjournals.org |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. cdnsciencepub.com The technique is exceptionally sensitive to the three-dimensional structure of biomolecules.

As histidylmethionine is composed of chiral L-amino acids, it is optically active and thus amenable to CD analysis. The CD spectrum of a peptide is dominated by signals from the peptide backbone in the far-UV region (below 250 nm), which provides information about the peptide's secondary structure or conformation. For a short peptide like histidylmethionine, the spectrum can reveal conformational preferences in solution.

Furthermore, CD spectroscopy is a powerful tool for studying metal-peptide interactions. researchgate.net When a metal ion like Cu(II) coordinates to histidylmethionine, the d-d electronic transitions of the metal ion, which occur in the visible region, can become optically active due to the chiral environment provided by the peptide ligand. researchgate.net These new signals in the CD spectrum, known as induced CD, provide detailed information about the coordination geometry of the metal complex. researchgate.netresearchgate.net Similarly, ligand-to-metal charge transfer (LMCT) transitions, such as those from the imidazole or deprotonated amide nitrogen to Cu(II), can give rise to intense CD bands in the near-UV region (290-320 nm), confirming the involvement of these groups in binding. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. cardiff.ac.uk It is an indispensable tool for studying paramagnetic centers, such as transition metal ions or organic radicals. The technique is silent for diamagnetic molecules, which have no unpaired electrons.

EPR spectroscopy finds a crucial application in the study of histidylmethionine when it is complexed with a paramagnetic metal ion, such as copper(II) (Cu²⁺), which has a d⁹ electron configuration with one unpaired electron. The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal ion. uvt.rocardiff.ac.uk

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A-values). These parameters are highly sensitive to the type, number, and geometry of the atoms ligating the metal ion. For Cu(II) complexes with histidylmethionine, EPR can distinguish between different coordination modes, for example, involving the imidazole nitrogen, the amino-terminal nitrogen, the peptide amide nitrogen, and the carboxylate oxygen. Studies on Cu(II) complexes with histidine and methionine ligands have used EPR to characterize the coordination sphere precisely. ohsu.eduresearchgate.netuvt.ro The presence of nitrogen ligands, for instance, is revealed by characteristic superhyperfine splitting in the g⊥ region of the spectrum.

Table 4: Representative EPR Parameters for Cu(II) Complexes with Histidine and Methionine Ligands

| Complex/System | g-values | A-values (MHz or 10⁻⁴ cm⁻¹) | Inferred Coordination Environment | Reference |

| [Cu(L-histidine)₂]·H₂O | g = 2.094 (isotropic) | - | Oh symmetry | uvt.ro |

| [Cu(L-methionine)₂]·H₂O | g‖ = 2.197, g⊥ = 2.136 | - | Square-planar | uvt.ro |

| Cu(II)-M49H Model (pH 5.5) | g‖ = 2.25, g⊥ = 2.05 | A‖ = 165 G | His₂Met coordination | nih.gov |

| Cu(II)-M49H-azide (pH 5.5) | g‖ = 2.24, g⊥ = 2.04 | A‖ = 175 G | His₂Met(N₃) coordination | ohsu.edu |

Circular Dichroism (CD) Spectroscopy

Integrated Analytical Platforms for Comprehensive Analysis

The comprehensive characterization of dipeptides such as histidylmethionine necessitates analytical strategies that provide orthogonal information, confirming identity, purity, and structure with a high degree of confidence. Single analytical techniques, while powerful, often have limitations that can be overcome by combining them into integrated platforms. specificpolymers.com These hyphenated and multidimensional systems offer enhanced resolution, selectivity, and sensitivity, making them indispensable for detailed peptide research. chromatographyonline.comnews-medical.netchromatographyonline.com An integrated analytical system is a cohesive framework where various data analysis elements are combined into a unified platform, streamlining the workflow and eliminating data silos. conversight.ai

The coupling of different analytical methods, such as combining chromatography and spectroscopy, creates new hyphenated techniques that are highly effective for simultaneous estimation and impurity profiling. researchgate.net For complex biological samples, where a target analyte like histidylmethionine may be present with numerous other components, multidimensional separation techniques are invaluable for achieving the necessary peak capacity and resolving power. chromatographyonline.comnih.gov

Hyphenated Chromatographic and Spectrometric Techniques

The most prevalent integrated platforms in peptide analysis involve the coupling of a separation technique, typically liquid chromatography, with one or more spectrometric detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for peptide analysis. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) separates histidylmethionine from impurities and other components in a mixture based on its physicochemical properties (e.g., hydrophobicity in reversed-phase chromatography). news-medical.netbiosynth.com The eluent is then introduced directly into a mass spectrometer, which provides mass-to-charge ratio (m/z) data. This confirms the molecular weight of the dipeptide and, through tandem mass spectrometry (MS/MS or MS^n), provides structural information via fragmentation patterns. chromatographyonline.comnews-medical.net Methods combining HPLC with MS/MS are used for the structural elucidation of unknown organic compounds in mixtures. microcombichem.com This powerful combination allows for both the robust separation of components and their subsequent characterization and identification. news-medical.net

Multi-dimensional Liquid Chromatography (MDLC): To analyze highly complex samples, two-dimensional liquid chromatography (2D-LC or LCxLC) offers significantly increased peak capacity compared to one-dimensional LC. chromatographyonline.comnist.gov This approach involves combining two different LC separation modes, such as ion-exchange chromatography (IEX) followed by reversed-phase liquid chromatography (RPLC). nih.gov For histidylmethionine, a 2D-LC-MS/MS platform could first separate peptides by charge (IEX) and then further separate the collected fractions by hydrophobicity (RPLC) before mass analysis. This reduces co-elution and allows for more confident identification and quantification, especially of low-abundance isomers or impurities. chromatographyonline.com

The table below summarizes research findings on the application of integrated LC-MS platforms for the analysis of peptides and amino acids, relevant to histidylmethionine.

| Integrated Platform | Techniques Combined | Key Findings & Applications | Relevance to Histidylmethionine |

| RP-UPLC-MRM-MS | Reversed-Phase Ultra-Performance Liquid Chromatography, Multiple Reaction Monitoring Mass Spectrometry | Developed for the quantitation of underivatized amino acids from peptide hydrolysates, offering a robust, high-throughput alternative to methods requiring derivatization. nih.gov | Enables absolute quantification of histidylmethionine by analyzing its constituent amino acids (histidine and methionine) after hydrolysis. |

| HILIC-MS | Hydrophilic Interaction Liquid Chromatography, Mass Spectrometry | Demonstrated utility for the qualitative profiling of hydrophilic variants of protein biopharmaceuticals at a middle-up level of analysis. nih.gov | Provides a complementary separation mechanism to RPLC for analyzing histidylmethionine and its potential hydrophilic post-translational modifications. |

| LC-MS/MS | Liquid Chromatography, Tandem Mass Spectrometry | Widely used for targeted and non-targeted analysis of hydrophilic metabolites, including amino acids and organic acids, with high accuracy. nih.gov | Allows for both targeted quantification and non-targeted identification of histidylmethionine and related metabolites in complex biological matrices. |

Combining Chromatography with NMR Spectroscopy

While MS provides unparalleled sensitivity and molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. frontiersin.org Integrated platforms that incorporate NMR provide the highest level of structural detail.

LC-SPE-NMR: In this setup, peaks of interest from an LC separation are automatically trapped onto a solid-phase extraction (SPE) cartridge. nih.gov The trapped compound, such as histidylmethionine, is then eluted with a deuterated solvent directly into an NMR spectrometer for analysis. This automated process avoids laborious manual fraction collection and purification. nih.govresearchgate.net The combination of LC-MS and LC-SPE-NMR is particularly powerful; MS is used to screen and pinpoint masses of interest, which are then targeted for NMR analysis to confirm the precise atomic connectivity. mdpi.com This integrated workflow significantly accelerates the identification of unknown metabolites or impurities in a sample. nih.gov

Spectroscopy-Based Integrated Approaches

Beyond chromatography, the integration of different spectroscopic methods with theoretical calculations provides deep insight into molecular structure and conformation.